molecular formula C15H12FNO3 B4953718 N-(2-fluorophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide

N-(2-fluorophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide

Cat. No.: B4953718
M. Wt: 273.26 g/mol
InChI Key: IXTPJKCIPOZENB-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a chemical compound characterized by its unique structure, which includes a fluorophenyl group attached to a benzodioxine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-fluorophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide typically involves the following steps:

  • Formation of the Fluorophenyl Group: The fluorophenyl group can be synthesized through the reaction of benzene with fluorine gas in the presence of a catalyst.

  • Benzodioxine Ring Formation: The benzodioxine ring is formed through a cyclization reaction involving 1,4-dihydroxybenzene and an appropriate dihalide.

  • Carboxamide Formation: The carboxamide group is introduced by reacting the benzodioxine ring with an amine source under specific conditions.

Industrial Production Methods: In an industrial setting, the compound is produced through a series of controlled reactions, ensuring high yield and purity. The process involves the use of specialized reactors and precise temperature control to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: N-(2-fluorophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can lead to the formation of reduced derivatives.

  • Substitution: Substitution reactions can occur at different positions on the benzodioxine ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.

Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can be further utilized in different applications.

Scientific Research Applications

Chemistry: In chemistry, N-(2-fluorophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block for the development of new chemical entities.

Biology: In biological research, the compound has been studied for its potential biological activities. It has shown promise in various assays, indicating its potential as a lead compound for drug development.

Medicine: The compound has been investigated for its medicinal properties, including its potential use as an anti-inflammatory or anticancer agent. Ongoing research aims to explore its therapeutic applications further.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including coatings and adhesives.

Mechanism of Action

The mechanism by which N-(2-fluorophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, leading to a cascade of biological responses. The exact pathways and targets are still under investigation, but research suggests that it may modulate signaling pathways involved in inflammation and cell proliferation.

Comparison with Similar Compounds

  • N-(2-fluorophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide

  • N-(2-fluorophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid

  • N-(2-fluorophenyl)-2,3-dihydro-1,4-benzodioxine-2-sulfonamide

Uniqueness: this compound stands out due to its specific structural features, which confer unique chemical and biological properties. Its fluorophenyl group enhances its reactivity and binding affinity compared to similar compounds without this group.

Properties

IUPAC Name

N-(2-fluorophenyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FNO3/c16-10-5-1-2-6-11(10)17-15(18)14-9-19-12-7-3-4-8-13(12)20-14/h1-8,14H,9H2,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXTPJKCIPOZENB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)C(=O)NC3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301327406
Record name N-(2-fluorophenyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301327406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

25.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47204215
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

304888-20-8
Record name N-(2-fluorophenyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301327406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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